2-Methoxycinnamic acid

Übersicht

Beschreibung

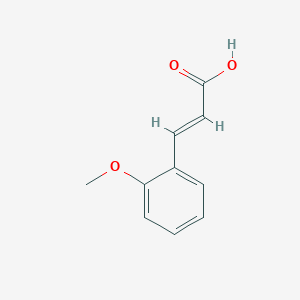

(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It is functionally related to a trans-cinnamic acid.

See also: Cinnamomum cassia twig (part of).

Wirkmechanismus

Target of Action

2-Methoxycinnamic acid is a noncompetitive inhibitor of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

The compound interacts with tyrosinase in a noncompetitive manner, meaning it binds to a site other than the active site of the enzyme . This changes the conformation of the enzyme, reducing its activity and thus decreasing melanin production .

Biochemical Pathways

This compound affects the phenylalanine and tyrosine pathway , which leads to the production of melanin . By inhibiting tyrosinase, it disrupts this pathway, reducing the synthesis of melanin .

Result of Action

The primary molecular effect of this compound’s action is the reduced activity of tyrosinase, leading to decreased melanin production . This can result in lighter skin pigmentation, making the compound potentially useful in cosmetic applications for skin lightening.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with tyrosinase .

Biochemische Analyse

Biochemical Properties

2-Methoxycinnamic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with tyrosinase, an enzyme involved in melanin synthesis. This compound acts as a non-competitive inhibitor of tyrosinase, thereby reducing melanin production . Additionally, it interacts with other biomolecules such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thus exhibiting anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in colon cancer cells, this compound inhibits the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cancer progression . This inhibition leads to decreased expression of inflammatory markers and pro-apoptotic proteins, thereby reducing cell proliferation and inducing apoptosis . Furthermore, it modulates cellular metabolism by affecting the activity of enzymes involved in oxidative stress and lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to and inhibits the activity of tyrosinase, preventing the oxidation of phenols and subsequent melanin synthesis . Additionally, it inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators . At the gene expression level, this compound modulates the expression of genes involved in apoptosis, cell cycle regulation, and inflammation . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish with prolonged exposure . Additionally, its stability and efficacy can be influenced by factors such as pH, temperature, and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, it can induce toxicity, manifesting as liver and kidney damage . Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution plays a vital role in its ability to modulate cellular processes and exert its biological effects.

Biologische Aktivität

2-Methoxycinnamic acid (2-MCA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of 2-MCA, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

This compound has the chemical formula and is characterized by a methoxy group at the second position of the cinnamic acid structure. It is known to act as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it relevant for cosmetic applications aimed at skin whitening and pigmentation disorders .

1. Antioxidant Activity

Numerous studies have shown that 2-MCA exhibits significant antioxidant properties. It has been demonstrated to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Case Study: A study on the antioxidant effects of 2-MCA indicated that it significantly reduced malondialdehyde (MDA) levels in treated cells, suggesting its potential in mitigating oxidative damage .

2. Anti-inflammatory Effects

2-MCA has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This action helps in reducing inflammation in various models.

- Research Findings: In vitro studies revealed that 2-MCA effectively decreased the secretion of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS) .

3. Anticancer Potential

The anticancer effects of 2-MCA have been explored in several studies, where it demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.

- Data Table: Anticancer Activity of 2-MCA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Inhibition of cell cycle progression |

| A549 | 20 | Modulation of signaling pathways related to growth |

This table summarizes findings from various studies indicating that 2-MCA can inhibit different cancer cell lines at varying concentrations .

4. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of 2-MCA, particularly in models of neurodegeneration. It has been shown to improve cognitive function and memory retention in animal models.

- Findings: In experiments involving aluminum-induced dementia in rats, treatment with 2-MCA resulted in significant improvements in spatial memory tasks, attributed to its antioxidant properties and modulation of acetylcholinesterase activity .

The biological activities of 2-MCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: As a noncompetitive inhibitor of tyrosinase, it effectively reduces melanin synthesis.

- Scavenging Free Radicals: The presence of hydroxyl groups allows for effective radical scavenging.

- Modulation of Signaling Pathways: It influences pathways related to inflammation and apoptosis through various molecular targets.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that 2-MCA exhibits significant neuroprotective properties. A study demonstrated that E-p-methoxycinnamic acid (E-p-MCA), a derivative of 2-MCA, protects neurons from excitotoxicity induced by glutamate. It was observed that E-p-MCA inhibited calcium influx and reduced nitric oxide overproduction in neuronal cultures exposed to glutamate, suggesting a mechanism of action involving partial glutamatergic antagonism . This neuroprotective effect positions 2-MCA as a candidate for therapeutic interventions in neurodegenerative diseases.

Antidiabetic Activity

2-MCA has been shown to possess antidiabetic properties by acting as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that 2-MCA is a potent non-competitive inhibitor of this enzyme, with an IC50 value significantly lower than that of common antidiabetic drugs. The presence of methoxy groups enhances its inhibitory activity, indicating its potential for managing postprandial hyperglycemia in diabetic patients .

Anti-inflammatory Properties

The anti-inflammatory effects of 2-MCA are notable, particularly in extracts from Cinnamomum cassia, where it constitutes a significant component (approximately 43.06%) . Studies have shown that Cinnamomum cassia extracts exhibit anti-inflammatory actions by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests that 2-MCA may contribute to the therapeutic effects observed in traditional herbal medicine for inflammatory conditions .

Antioxidant Activity

The antioxidant properties of 2-MCA have been explored in various studies, indicating its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its neuroprotective effects .

Skin Health

In cosmetic formulations, 2-MCA is recognized for its potential to improve skin health due to its antioxidant and anti-inflammatory properties. It may help in reducing skin irritation and promoting overall skin appearance by mitigating oxidative damage caused by environmental stressors.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901605 | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-54-7, 6099-03-2 | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-o-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77SK1Y4MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.